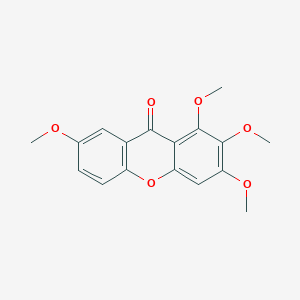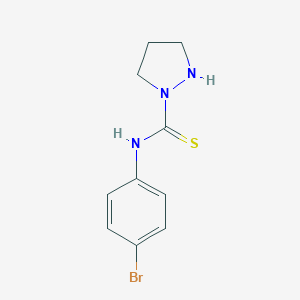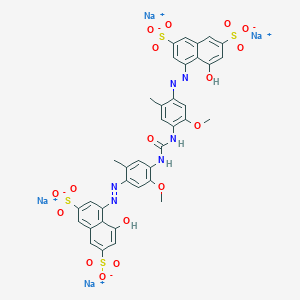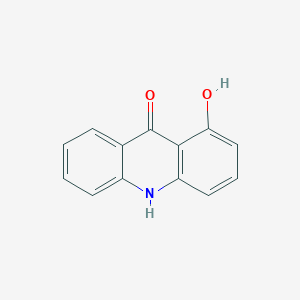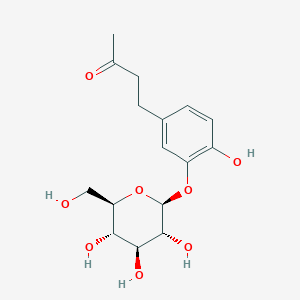
2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, an organic compound, an inorganic compound, a polymer, etc.).
Synthesis Analysis
This involves understanding how the compound is made. This could involve a series of chemical reactions, with various reagents and conditions.Molecular Structure Analysis
This involves looking at the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions where the compound is formed, reactions where the compound is used up, or reactions where the compound acts as a catalyst.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can often be found in databases of chemical information.Applications De Recherche Scientifique
Isolation from Natural Sources
- Monoaryl and Cyclohexenone Glycosides in Pinus Sylvestris : 2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-, known as rheosmin, was isolated from the needles of Pinus sylvestris. This highlights its presence in natural sources and potential applications in studying plant chemistry (Andersson & Lundgren, 1988).
Chemical Analysis and Structure Elucidation
Phenylbutanoids from Betula Pendula : The compound was identified in an aqueous methanol extract of Betula pendula's inner bark. Advanced NMR spectroscopy and mass spectrometry were employed for structural determination (Liimatainen et al., 2008).
Chemical Investigation in Rhubarb : Studies on rhubarb have identified 2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)- and related compounds. This illustrates the importance of this compound in phytochemical research, particularly in identifying and characterizing plant constituents (Kashiwada et al., 1986).
Role in Flavour and Aroma
- Study on Sicana Odorifera Fruit Pulp : Research on Sicana odorifera fruit pulp revealed the presence of glycosidically bound compounds including 2-Butanone derivatives. These studies are significant in understanding flavor and aroma precursors in fruits (Parada et al., 2000).
Anti-inflammatory Properties
- Anti-inflammatory Effects in Sanguisorba Officinalis : A study on Sanguisorba officinalis roots discovered phenolic glycosides including 2-Butanone derivatives. These compounds exhibited anti-inflammatory properties by attenuating the production of inflammatory mediators (Chen et al., 2020).
Quantitative Analysis in Herbal Medicine
Content Determination in Rhubarb : A method was established to determine the contents of 2-Butanone and related compounds in rhubarb, contributing to the comprehensive quality evaluation of this medicinal plant (Gao, 2012).
Comparative Study in Dahuang : A study conducted a quantitative comparison of 2-Butanone derivatives in different decocting pieces of Dahuang (Radix et Rhizoma Rhei), revealing the impact of processing techniques on the compound's content (Xiao, 2011).
Safety And Hazards
This involves looking at the potential dangers of the compound. This could include toxicity, flammability, environmental impact, and precautions that need to be taken when handling the compound.
Orientations Futures
This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to the synthesis process.
Propriétés
IUPAC Name |
4-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8/c1-8(18)2-3-9-4-5-10(19)11(6-9)23-16-15(22)14(21)13(20)12(7-17)24-16/h4-6,12-17,19-22H,2-3,7H2,1H3/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPCSMHAJDXHSV-IBEHDNSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCC1=CC(=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144131 | |
| Record name | 2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)- | |
CAS RN |
101705-37-7 | |
| Record name | Myzodendrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101705-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101705377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









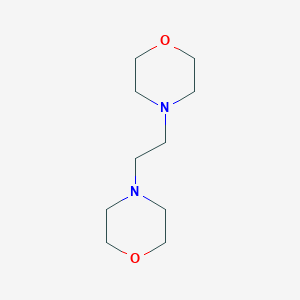

![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)

